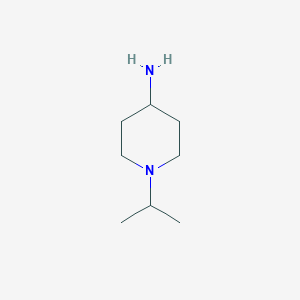

1-Isopropylpiperidin-4-amine

Description

Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.govencyclopedia.pub Piperidine-containing compounds are among the most important synthetic fragments for the design and construction of drugs, with their prevalence spanning more than twenty classes of pharmaceuticals. nih.govencyclopedia.pubnih.gov These include treatments for cancer, neurological disorders like Alzheimer's disease, infectious diseases, and pain management. encyclopedia.pubresearchgate.net The piperidine moiety is also a core component of many naturally occurring alkaloids with potent biological activities, such as morphine, atropine, and piperine (B192125) (the active component in black pepper). encyclopedia.pubnih.gov

The widespread use of the piperidine scaffold is attributed to its ability to influence the properties of a molecule, often enhancing membrane permeability, metabolic stability, and the ability to bind to biological receptors. researchgate.net The structural diversity and significant pharmacological activities of piperidine derivatives have made them a subject of intense research, with thousands of scientific papers on the topic published in recent years. nih.govresearchgate.net

Table 1: Examples of Pharmacological Classes and Natural Products Containing the Piperidine Scaffold

| Category | Examples | Reference |

|---|---|---|

| Pharmaceutical Classes | Anticancer agents, Analgesics, Antipsychotics, Antihypertensives, Antivirals, Anti-Alzheimer agents | encyclopedia.pubresearchgate.net |

| Natural Alkaloids | Morphine, Atropine, Piperine, Matrine, Febrifugine | encyclopedia.pubnih.gov |

Historical Context of 1-Isopropylpiperidin-4-amine within Organic Synthesis

The synthesis of substituted piperidines like this compound is a key task in modern organic chemistry. nih.gov While a detailed historical timeline of its first synthesis is not extensively documented in readily available literature, its creation relies on established and well-understood organic reactions. A common and efficient method for its preparation is through reductive amination. This process typically involves the reaction of 4-piperidone (B1582916) with isopropylamine (B41738) to form an intermediate imine, which is then reduced to the final amine product, this compound.

Another documented synthetic route involves the hydrogenation of a precursor molecule using a catalyst. For instance, synthesis has been achieved with high yield through the hydrogenation of a related compound using a 10% palladium on activated carbon catalyst over a 20-hour period. chemicalbook.com These synthetic strategies highlight the compound's accessibility as a building block for further chemical exploration.

Table 2: Common Synthesis Methods for this compound

| Synthesis Method | Reactants | Key Steps | Reference |

|---|---|---|---|

| Reductive Amination | 4-Piperidone, Isopropylamine | 1. Condensation to form an imine intermediate. 2. Reduction of the imine to the target amine. | |

| Catalytic Hydrogenation | Precursor amine | Hydrogenation using Palladium on carbon (Pd/C) catalyst. | chemicalbook.com |

Significance as a Core Scaffold in Drug Discovery

This compound is widely utilized as a key intermediate and a versatile structural scaffold in the development of novel therapeutic agents. chemimpex.com Its structure is particularly valuable because the amine group provides a convenient point for modification, allowing chemists to attach various functional groups and build more complex molecules. chemimpex.com

A significant area of research where this compound has been employed is in the field of epigenetics, specifically in the design of enzyme inhibitors for cancer therapy. oncotarget.comnih.gov Researchers have successfully incorporated the this compound moiety into quinazoline-based molecules to create potent dual inhibitors of the histone-modifying enzymes G9a and HDAC. oncotarget.comnih.gov In these designs, the this compound group is typically attached to the C4 position of the quinazoline (B50416) core. oncotarget.comnih.gov

Further studies have explored this scaffold for developing selective inhibitors of other epigenetic targets. For example, it has been used as a structural component in the development of inhibitors for Spindlin1 (SPIN1), an epigenetic reader protein, where modifications to the piperidine group were investigated to enhance selectivity and potency. nih.gov The broader 4-aminopiperidine (B84694) scaffold has also been identified as a promising starting point for developing inhibitors of the Hepatitis C Virus (HCV) assembly process. nih.gov

Table 3: Research Applications of this compound as a Scaffold

| Target/Application | Resulting Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| G9a / HDAC | Quinazoline-based dual inhibitors | Oncology | oncotarget.comnih.gov |

| Spindlin1 (SPIN1) | Quinazoline-based selective inhibitors | Oncology | nih.gov |

| Neurological Disorders | Various bioactive molecules | Neuroscience | chemimpex.com |

| Hepatitis C Virus (HCV) | 4-Aminopiperidine derivatives | Infectious Disease | nih.gov |

Current Research Landscape and Future Directions

The current research landscape for this compound is heavily focused on its application in oncology, particularly in the realm of epigenetics. The development of molecules that can selectively or dually inhibit targets like G9a, HDAC, and SPIN1 is an active area of investigation. oncotarget.comnih.govnih.gov The goal of such research is to create more effective and targeted cancer therapies by modulating gene expression in cancer cells. oncotarget.com

Future directions for research involving this compound are broad. Its proven utility as a scaffold suggests it will continue to be a valuable tool in the design of inhibitors for other enzyme families. Beyond oncology, its role in developing agents for neurological disorders remains a promising avenue, leveraging the piperidine core's favorable properties for central nervous system drug candidates. chemimpex.com The adaptability of the this compound structure allows for its use in creating diverse chemical libraries for screening against a wide array of biological targets. This could lead to the discovery of new lead compounds for various diseases, from viral infections to inflammatory conditions. nih.govsmolecule.com Furthermore, its chemical properties may be explored in the field of material science for the creation of novel polymers or coatings. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQQXFMGYSOKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390339 | |

| Record name | 1-isopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-08-9 | |

| Record name | 1-(1-Methylethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isopropylpiperidin 4 Amine

Alkylation of Piperidine (B6355638) Derivatives

This two-step methodology first establishes the N-isopropyl group on the piperidine ring, followed by the introduction of the 4-amino group. The key intermediate in this pathway is 1-isopropyl-4-piperidone (B1294310).

The initial step involves the N-alkylation of 4-piperidone (B1582916). This reaction is typically performed by treating 4-piperidone with an isopropyl halide, such as isopropyl bromide, in the presence of a base. The base is crucial for deprotonating the secondary amine of the piperidine ring, thereby activating it for nucleophilic attack on the alkyl halide. Common bases include potassium carbonate (K₂CO₃), and the reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) to facilitate the substitution reaction. Heating the reaction mixture can increase the rate and yield. A patented process describes the formation of analogous 1-alkyl-4-piperidones by reacting 4-piperidone hydrochloride with various alkylating agents. google.com

Table 1: Representative Conditions for N-Alkylation of 4-Piperidone

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Isopropyl Iodide | K₂CO₃ | MeCN | 80°C | 89% | |

| Isopropyl Bromide | K₂CO₃ | DMF | Room Temp. | Moderate | google.com |

This table presents illustrative data from syntheses of N-alkylated piperidones.

Once 1-isopropyl-4-piperidone is synthesized, it is converted to the target amine via reductive amination. This transformation can be achieved in a one-pot process where the ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an in-situ imine intermediate. This intermediate is then immediately reduced to the primary amine.

Two common reducing agents for this step are:

Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of ketones. harvard.edumasterorganicchemistry.com The reaction is typically run in an alcoholic solvent like methanol. The use of NaBH₃CN is a well-established method for reductive aminations due to its tolerance of a wide range of functional groups and its effectiveness under mildly acidic conditions which favor imine formation. purdue.edu

Hydrogen Gas/Pd/C: Catalytic hydrogenation is another effective method, often favored in industrial applications for its efficiency and cleaner work-up. In this process, the mixture of the ketone and ammonia source is subjected to an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method can achieve high yields and purity.

Reductive Amination of 4-Piperidone

This approach is a more direct route where 4-piperidone is reacted with isopropylamine (B41738), and the resulting intermediate is reduced to form 1-isopropylpiperidin-4-amine. This method constructs the N-isopropyl and C-4 amine functionalities concurrently from the perspective of the starting materials.

The reaction begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-piperidone. This condensation reaction forms a water molecule and a Schiff base (or imine) intermediate. This equilibrium is a critical first step in the reductive amination sequence. masterorganicchemistry.com To drive the reaction toward the imine, sometimes a dehydrating agent or a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(O-i-Pr)₄) can be employed. purdue.eduresearchgate.net

Following the formation of the imine, a reducing agent is introduced. While milder reagents like sodium borohydride (B1222165) derivatives are common, a more potent hydride source such as lithium aluminium hydride (LiAlH₄) can also be used. acs.org LiAlH₄ is a powerful reducing agent capable of reducing imines to amines. In a related synthesis, LiAlH₄ was used to reduce an imine to form epi-dihydropinidine, demonstrating its utility in reducing cyclic imines. acs.org However, due to its high reactivity, careful control of reaction conditions is necessary to avoid the reduction of other functional groups if present.

After the synthesis of this compound, its primary amine group at the C-4 position can be used as a nucleophile for further functionalization. This is not a step in the synthesis of the title compound, but rather a reaction using it as a building block to create more complex molecules. For instance, in the synthesis of specific kinase inhibitors, this compound can be reacted with a suitable electrophile, such as a substituted pyrimidine, where the amine displaces a leaving group (e.g., a chlorine atom) to form a new carbon-nitrogen bond. gccpo.org This type of subsequent alkylation or arylation highlights the utility of this compound as a key intermediate in the synthesis of pharmacologically active compounds.

Catalytic Hydrogenation of Tetrahydropyridin-4-ylidene Salts

A significant pathway to piperidine-based structures involves the reduction of tetrahydropyridin-4-ylidene ammonium salt intermediates. google.com This method provides a route to N-substituted piperidin-4-ones, which are direct precursors to the corresponding 4-amino derivatives like this compound through subsequent reductive amination. google.com The reduction of the tetrahydropyridin-4-ylidene ammonium salt to the piperidin-4-one is a key transformation that avoids the formation of undesired by-products such as 4-hydroxypiperidines or other amines. google.com

The formation of the required tetrahydropyridin-4-ylidene ammonium salt can be initiated from α,β-unsaturated ketones. google.com The process involves several key steps:

Dithiocarbamate Formation: An α,β-unsaturated ketone reacts with a dialkylammonium dialkyldithiocarbamate to yield a dialkylamino dihydrothiopyran-2-thione. google.com

S-methylation: This intermediate undergoes S-methylation, typically with an agent like methyl iodide, to produce a methylthio-4H-thiopyran-4-ylidene compound. google.com

Aminolysis and Rearrangement: Subsequent aminolysis with a primary amine leads to an iminium-enamine salt. google.com Following the liberation of the free base, a Dimroth rearrangement in a high-boiling solvent like dimethylformamide yields a dihydropyridin-2(1H)-thione. google.com

Final Salt Formation: This thione is again subjected to S-methylation, and the resulting intermediate is selectively reduced, for instance with deactivated Raney nickel, to furnish the target tetrahydropyridin-4-ylidene ammonium salt. google.com

The critical step of converting the tetrahydropyridin-4-ylidene ammonium salt to the corresponding piperidin-4-one is effectively achieved using powerful hydrogenation agents. google.com The use of aluminium hydrides is preferred as it minimizes by-product formation. google.com

Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing amides and nitriles to amines. masterorganicchemistry.combyjus.com In this specific synthesis, it is used to reduce the tetrahydropyridin-4-ylidene salt to the piperidin-4-one. google.com The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF). google.combyjus.com

Sodium Bis(2-methoxyethoxy)aluminium Hydride (Red-Al®): Red-Al is another strong reducing agent with reactivity comparable to LiAlH₄. acsgcipr.orgorganic-chemistry.org It offers the advantage of better solubility in organic solvents, being commercially available as a solution in toluene. organic-chemistry.org

The efficiency of the reduction is dependent on the molar ratio of the hydride reagent to the ammonium salt. Good yields have been reported using a molar ratio of approximately 4:1 for LiAlH₄ to the salt. google.com The resulting N-substituted piperidin-4-one can then be converted to this compound through reductive amination with isopropylamine. google.com

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Hydrogenation Agent | Lithium Aluminium Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminium Hydride (Red-Al®) | google.com |

| Preferred Agent | Lithium Aluminium Hydride | google.com |

| Solvent | Aprotic solvents (e.g., THF, Toluene) | google.com |

| Molar Ratio (Hydride:Salt) | Typically 3:1 to 5:1, preferably around 4:1 for LiAlH₄ | google.com |

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring enantiomerically pure forms of chiral amines, enzymatic kinetic resolution is a powerful and green methodology. rsc.orgnih.gov This technique utilizes the high stereoselectivity of enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. mdpi.commdpi.com

Candida antarctica lipase (B570770) B (CALB) is one of the most robust and widely used biocatalysts for the kinetic resolution of racemic alcohols and amines. mdpi.comrsc.org Its high efficiency, broad substrate tolerance, and high enantioselectivity make it a preferred choice in both academic research and industrial processes. nih.govmdpi.com The enzyme catalyzes the transfer of an acyl group from an acyl donor (like an ester) to one of the enantiomers of the racemic amine at a much higher rate than to the other. rsc.org This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The commercial immobilized form of CALB, Novozym 435, is frequently used, although research shows that immobilizing CALB on different supports, such as magnetic nanoparticles, can further enhance its enantioselectivity. nih.govnih.gov

The efficiency and selectivity of enzymatic resolutions are highly dependent on the reaction conditions, including the choice of solvent and acylating agent. nih.govmdpi.com Traditional organic solvents can sometimes denature enzymes or lead to low substrate solubility. nih.gov

Ionic liquids (ILs) have emerged as a favorable alternative to conventional solvents in biocatalysis. mdpi.comiium.edu.my These salts, which are liquid at low temperatures, are characterized by low volatility and can be designed to be non-toxic and biodegradable. mdpi.comnih.gov Their use in enzymatic reactions offers several advantages:

Enhanced Enzyme Stability: Many enzymes, including lipases, exhibit remarkable stability in ILs, allowing reactions to be conducted at higher temperatures, which can increase reaction rates. nih.gov

Improved Substrate Solubility: ILs can dissolve a wide range of polar and non-polar substrates, overcoming solubility limitations often encountered in aqueous or organic media. nih.govrsc.org This is particularly beneficial for polar substrates in non-aqueous reactions. nih.gov

Increased Selectivity: The choice of IL can influence the enzyme's conformation, sometimes leading to higher enantioselectivity in the resolution process. mdpi.com

ILs can be used as co-solvents in aqueous systems or as the primary solvent in non-aqueous enzymatic reactions. mdpi.comnih.gov For instance, in a two-phase system comprising an ionic liquid and a conventional organic solvent like toluene, significant improvements in enantiomeric excess and reaction efficiency have been observed for the resolution of amine building blocks. mdpi.com

| Solvent System | Advantages | Considerations | Reference |

|---|---|---|---|

| Conventional Organic Solvents | Well-established, wide variety available. | Can cause enzyme denaturation; may have low substrate solubility; potential toxicity and volatility. | nih.gov |

| Ionic Liquids (ILs) | Enhance enzyme stability and activity; improve solubility of polar/non-polar substrates; non-volatile; tunable properties. | Viscosity can be high; cost; potential need for co-solvents; recovery and reuse logistics. | mdpi.comnih.goviium.edu.my |

Continuous-Flow Synthesis Approaches for Industrial Production

For the large-scale manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, continuous-flow chemistry has emerged as a superior alternative to traditional batch processing. purdue.eduscielo.br This technology offers enhanced safety, efficiency, and scalability by conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov

The synthesis of this compound can be adapted to a continuous-flow process, integrating key reaction steps such as hydrogenation and reductive amination into a single, automated sequence. nih.govrsc.org This approach offers significant advantages for industrial production:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. purdue.edu

Enhanced Safety: Performing reactions in small, contained volumes minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. nih.gov

Scalability: Production capacity can be increased by either running the system for longer durations or by "numbering-up," which involves operating multiple reactor systems in parallel. scielo.br

Telescoped Synthesis: Multiple synthetic steps can be linked together without the need for isolating and purifying intermediates, significantly reducing production time and waste. nih.gov

A potential continuous-flow setup for this compound could involve pumping a solution of the piperidin-4-one precursor and isopropylamine through a heated reactor coil, followed by passage through a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Palladium on carbon). rsc.org The resulting product stream could then be directed through an in-line purification module for continuous isolation of the final, high-purity amine. rsc.org

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |

|---|---|---|---|

| Process Mode | Sequential, discrete steps | Integrated, continuous operation | nih.gov |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise control | purdue.edu |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes | nih.gov |

| Scalability | Requires larger reactors ("scaling-up") | Longer run times or parallel reactors ("numbering-up") | scielo.br |

| Process Control | Manual or semi-automated | Fully automated, better consistency | nih.gov |

Alkylation Modules in Microreactors

The synthesis of this compound can be approached through the N-alkylation of a suitable piperidine precursor. Microreactors offer significant advantages for such alkylation reactions. rhhz.net These systems provide superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing the often exothermic nature of alkylation. rhhz.netacs.org

| Parameter | Conventional Batch Reactor | Microreactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature control rhhz.net |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to short diffusion distances rhhz.net |

| Reaction Time | Typically longer (hours) | Significantly shorter (minutes) unimi.it |

| Yield & Selectivity | Variable, potential for byproducts | Often higher with improved selectivity acs.org |

| Scalability | Challenging | Straightforward by numbering-up or longer run times nih.gov |

Reductive Amination in Packed-Bed Reactors

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. nih.govwhiterose.ac.uk For the synthesis of this compound, this can involve the reaction of 1-isopropylpiperidin-4-one with ammonia or the reaction of 4-aminopiperidine (B84694) with acetone, followed by reduction.

Packed-bed reactors are highly effective for continuous catalytic reductive aminations. rsc.orgpatsnap.com In this setup, a solid-supported catalyst is packed into a column through which the reactants are flowed. rsc.org This methodology is particularly advantageous for large-scale production, offering high efficiency and safety. patsnap.comgoogle.com Catalysts such as palladium on carbon (Pd/C) or various nickel-based catalysts are commonly used. rsc.orgpatsnap.com The use of a packed-bed reactor allows for easy separation of the catalyst from the product stream, catalyst recycling, and consistent product quality. whiterose.ac.uk Biocatalytic reductive aminations using immobilized imine reductase (IRED) or reductive aminase (RedAm) enzymes in packed-bed reactors are also emerging as a sustainable alternative, offering high selectivity. nih.govwhiterose.ac.uk

| Feature | Description | Advantage |

|---|---|---|

| Catalyst | Heterogeneous (e.g., Ni, Pd/C) or immobilized enzymes (IREDs). whiterose.ac.ukrsc.org | Easy separation and reuse, reduced contamination. whiterose.ac.uk |

| Process Type | Continuous flow. rsc.org | High throughput, consistent product quality, improved safety. patsnap.com |

| Reaction Conditions | Can be operated at high pressure and temperature. patsnap.comgoogle.com | Increased reaction rates and conversion. google.com |

| Application | Synthesis of secondary amines from primary amines and carbonyls. patsnap.com | High conversion and selectivity. google.com |

General Synthetic Strategies in the Creation of Derivatives

The primary amine at the 4-position and the tertiary amine at the 1-position of this compound provide two reactive sites for derivatization, making it a valuable scaffold in medicinal chemistry.

Amidation Techniques with Carboxamide Moieties

The primary amine group of this compound readily undergoes amidation with carboxylic acids or their activated derivatives (like acyl chlorides) to form carboxamides. mdpi.com This reaction is fundamental for creating a wide array of derivatives. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction between the amine and a carboxylic acid under mild conditions. analis.com.my These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This technique has been used to synthesize various biologically active molecules, including piperidine-3-carboxamide derivatives and ligands for melatonin (B1676174) receptors. mdpi.comnih.gov

Nucleophilic Substitution Reactions on the Piperidine Nitrogen

While the piperidine nitrogen in this compound is a tertiary amine and already alkylated with an isopropyl group, further reactions are generally limited. However, in related piperidine syntheses, the nitrogen atom is a key site for nucleophilic substitution. odu.edu For instance, N-acyliminium ions generated from piperidine derivatives can react with various nucleophiles. acs.org While direct substitution on the N-isopropyl group is not typical, the principles of nucleophilic attack on the nitrogen are central to the initial synthesis of the parent ring structure itself. odu.edu

Acylation of the Amine Group

Acylation of the primary amine at the 4-position is a common and straightforward derivatization strategy. nih.govnih.gov This reaction typically involves treating this compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. acs.org This method has been used to prepare libraries of acylated 4-aminopiperidines for screening as potential therapeutic agents, such as inhibitors of influenza A viral entry. nih.gov The resulting amide bond is generally stable, and this reaction allows for the introduction of a vast array of functional groups to explore structure-activity relationships. nih.gov

Integration into Naphthyridinone Scaffolds

The this compound moiety is a valuable building block in medicinal chemistry, often incorporated into larger scaffolds to modulate pharmacological activity. One such scaffold is the naphthyridinone core, which is present in various biologically active compounds. The synthesis of C7-substituted naphthyridinones, where the substituent is a 4-aminopiperidine derivative like this compound, has been explored in the development of potent enzyme inhibitors. nih.gov

A key application of this integration is in the creation of p38 MAP kinase inhibitors. Research has shown that a series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones are highly potent inhibitors of both p38 MAP kinase activity and TNF-alpha release. nih.gov For instance, the synthesis of a 4-aminopentamethylpiperidine naphthyridinone was specifically designed to block metabolism at major "hot spots," resulting in a compound with excellent inhibitory potency and good oral bioavailability in rats. nih.gov The naphthyridine framework is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netkthmcollege.ac.in

The general synthetic approach involves the reaction of a suitably activated naphthyridinone core with the desired aminopiperidine. The specific reaction conditions can be tailored, but often involve nucleophilic aromatic substitution or related coupling reactions.

Table 1: Examples of Naphthyridinone Scaffolds with Aminopiperidine Moieties

| Scaffold | Substituent at C7 | Biological Target | Reference |

| Naphthyridinone | 4-Aminopentamethylpiperidine | p38 MAP Kinase | nih.gov |

| Quinolinone | 4-Aminopiperidine | p38 MAP Kinase | nih.gov |

| Dihydroquinazolinone | 4-Aminopiperidine | p38 MAP Kinase | nih.gov |

Incorporation into Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives exhibit a vast array of biological activities. openmedicinalchemistryjournal.comnih.gov The incorporation of this compound into indole-based molecules has been a strategy in the development of therapeutic agents, such as Factor Xa inhibitors. epo.org

A common method for attaching the this compound unit to an indole core is through the formation of an amide bond. This typically involves the reaction of an indole derivative bearing a carboxylic acid or an activated acyl group with this compound. For example, a synthetic route to novel Factor Xa inhibitors involves the coupling of a 1H-indole-5-carboxylic acid methyl ester with the amine. epo.org

In a specific patented example, 2-(1-Isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid methyl ester is prepared and then further functionalized. The synthesis proceeds by reacting the indole derivative with sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like 2-Bromo-N-(5-chloro-pyridin-2-yl)-acetamide. epo.org This illustrates a versatile strategy where the this compound is first installed as a carbamoyl (B1232498) group, and subsequent modifications are made to other parts of the indole scaffold. epo.org

General synthetic strategies for indole derivatives often rely on catalytic amination reactions to form key C-N bonds, which can be adapted for the introduction of complex amines. nih.gov

Table 2: Synthesis of an Indole Derivative Incorporating this compound

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| 2-(1-Isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid methyl ester | NaH (60% in mineral oil) | 2-Bromo-N-(5-chloro-pyridin-2-yl)-acetamide | 1-[(5-Chloro-pyridin-2-ylcarbamoyl)-methyl]-2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid | epo.org |

Chemical Reactivity and Transformations of 1 Isopropylpiperidin 4 Amine

Hydrolysis Reactions of Amide Bonds in Derivatives

Amide derivatives of 1-isopropylpiperidin-4-amine, formed through the acylation of the 4-amino group, can undergo hydrolysis to regenerate the parent amine and the corresponding carboxylic acid. This reaction involves the cleavage of the stable amide bond and is typically catalyzed by acidic or basic conditions.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amine as the leaving group (as an amide anion, which is subsequently protonated). arkat-usa.org This process is generally slow because the amide anion is a poor leaving group. arkat-usa.org

In acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. A subsequent proton transfer and elimination of the neutral this compound molecule leads to the formation of the carboxylic acid. researchgate.net The rate of hydrolysis can be sensitive to the steric bulk of substituents on the carbonyl carbon. researchgate.netpsu.edu Studies on N-substituted amides in high-temperature water suggest a potential SN2 mechanism where water acts as the nucleophile, particularly under near-neutral conditions. researchgate.netpsu.edu

Table 1: General Hydrolysis of N-(1-isopropylpiperidin-4-yl) Amide

| Reactant | Conditions | Products |

| N-(1-isopropylpiperidin-4-yl)acetamide | Aqueous Acid (H₃O⁺), Heat | This compound, Acetic Acid |

| N-(1-isopropylpiperidin-4-yl)benzamide | Aqueous Base (OH⁻), Heat | This compound, Benzoic Acid |

Oxidation Reactions leading to Ketones or Aldehydes

The oxidation of this compound can occur at several sites. The tertiary amine in the piperidine (B6355638) ring can be oxidized to an N-oxide. More significantly, metabolic studies on drugs containing a 4-aminopiperidine (B84694) moiety show that oxidation reactions are common. acs.orgnih.gov These biotransformations, often catalyzed by cytochrome P450 enzymes like CYP3A4, include N-dealkylation of the isopropyl group and oxidation of the piperidine ring at the carbon alpha to the nitrogen, which can lead to the formation of lactams. acs.orgnih.gov

Direct chemical oxidation of the primary amino group at the 4-position is less common for producing ketones or aldehydes. However, oxidation of the secondary amine that would be formed by mono-alkylation of the 4-amino group can lead to an imine, which can then be hydrolyzed to a ketone. researchgate.net Furthermore, some methods have been developed for the oxidation of primary cycloalkylamines to their corresponding cyclic ketones. researchgate.net

Table 2: Potential Oxidation Products of this compound and its Derivatives

| Reaction Type | Site of Oxidation | Potential Product |

| N-Oxidation | Piperidine Nitrogen | This compound N-oxide |

| Ring α-Oxidation | Carbon adjacent to Piperidine N | A lactam derivative |

| N-Dealkylation | Isopropyl group | 4-Aminopiperidine |

Participation in Nucleophilic Substitution Reactions

The primary amino group at the 4-position of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org It readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary alkyl halides. libretexts.orgucalgary.ca

In the SN2 mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. ucalgary.caviu.ca A significant challenge in these reactions is the potential for over-alkylation. libretexts.orgyoutube.com The initial product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. libretexts.orglibretexts.org This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.orgyoutube.com Using a large excess of the amine can favor the formation of the mono-alkylated product. libretexts.org

Table 3: Sequential Nucleophilic Substitution with an Alkyl Halide (R-X)

| Step | Nucleophile | Electrophile | Product |

| 1 | This compound | R-X | N-alkyl-1-isopropylpiperidin-4-amine (Secondary Amine) |

| 2 | N-alkyl-1-isopropylpiperidin-4-amine | R-X | N,N-dialkyl-1-isopropylpiperidin-4-amine (Tertiary Amine) |

| 3 | N,N-dialkyl-1-isopropylpiperidin-4-amine | R-X | N,N,N-trialkyl-1-isopropylpiperidin-4-ammonium halide (Quaternary Salt) |

Acylation and Other Derivatization Reactions

Acylation is a fundamental derivatization reaction for this compound, involving the reaction of the primary amino group with an acylating agent. Common agents include acyl chlorides and acid anhydrides, which react rapidly to form highly stable amide derivatives. libretexts.orgresearchgate.net This transformation is an effective method for protecting the amino group during multi-step syntheses. researchgate.net

The reaction mechanism is a nucleophilic addition-elimination. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the final amide product. Typically, a base like pyridine (B92270) or sodium hydroxide is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it substantially less nucleophilic than the starting amine. libretexts.org

Table 4: Examples of Acylation Reactions

| Amine | Acylating Agent | Conditions | Product |

| This compound | Acetyl Chloride | Base (e.g., Pyridine) | N-(1-isopropylpiperidin-4-yl)acetamide |

| This compound | Acetic Anhydride | Base (e.g., Pyridine) | N-(1-isopropylpiperidin-4-yl)acetamide |

| This compound | Benzoyl Chloride | Base (e.g., Pyridine) | N-(1-isopropylpiperidin-4-yl)benzamide |

Stereochemical Considerations in Reactions

The stereochemistry of the this compound molecule plays a critical role in its reactivity. The piperidine ring preferentially adopts a chair conformation to minimize steric strain. The bulky N-isopropyl group is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

This conformational preference influences the orientation of the 4-amino group, which can exist in either an axial or equatorial position. The equatorial conformer is generally more stable and sterically accessible. Consequently, reactions involving the 4-amino group, such as acylation or nucleophilic substitution, are more likely to occur when the group is in the equatorial position, as this allows for easier approach of the reacting species. Steric hindrance from the piperidine ring itself can affect the transition state energies and may lead to diastereoselectivity in reactions, particularly when new stereocenters are formed. nih.gov The quaternization of the piperidine nitrogen with an alkyl halide is also subject to stereochemical control, with the incoming alkyl group typically adding from the less hindered face, often leading to a preferred diastereomer. researchgate.net

Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives from this compound relies on several key reaction mechanisms that are fundamental to organic chemistry.

Nucleophilic Substitution (SN2) in Alkylation: As detailed in section 3.3, the alkylation of the 4-amino group with primary alkyl halides proceeds via an SN2 mechanism. This is a single-step process where the amine nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon if it is chiral. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. viu.ca

Nucleophilic Acyl Substitution in Acylation: The formation of amides via acylation is a classic example of nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride or anhydride. A tetrahedral intermediate is formed, which then eliminates the leaving group (Cl⁻ or RCOO⁻) to regenerate the carbonyl double bond, resulting in the amide product.

Amide Hydrolysis Mechanisms: The cleavage of amide derivatives involves nucleophilic attack at the carbonyl carbon.

Base-Catalyzed: The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The leaving group is an amide anion, which is a strong base, making the reverse reaction favorable. arkat-usa.org

Acid-Catalyzed: The carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by a weak nucleophile like water. The amine is ultimately expelled as a neutral molecule, which is a better leaving group than the amide anion.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-isopropylpiperidin-4-amine, offering detailed insights into the molecule's proton and carbon environments.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the this compound molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the isopropyl group, the piperidine (B6355638) ring protons, and the amine proton are observed.

For instance, in a derivative, N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, the isopropyl group's methyl protons appear as a doublet at approximately 1.06 ppm. nih.gov The methine proton of the isopropyl group is typically observed as a multiplet further downfield. nih.gov The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. Specifically, the axial and equatorial protons at each carbon position of the piperidine ring will have different chemical shifts. Protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear in the range of 2.3-2.9 ppm, while protons on the carbons at C3 and C5 would be found at a different chemical shift. nih.gov The proton at C4, attached to the same carbon as the amine group, would also have a characteristic chemical shift. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl-CH₃ | 1.06 | d | 6.6 |

| Piperidine-H (axial/equatorial) | 1.57 / 2.90 | m / d | 14.9, 11.8, 3.7 / 11.9 |

| Isopropyl-CH | 2.71-2.81 | m | - |

| Piperidine-H (C4) | 4.02-4.12 | m | - |

Note: The data presented is for the derivative N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and serves as an illustrative example. Actual chemical shifts for this compound may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

In a derivative of this compound, the carbon signals for the isopropyl group typically appear at the higher field (lower ppm values), with the methyl carbons around 18.58 ppm and the methine carbon at approximately 54.63 ppm. nih.gov The carbons of the piperidine ring show signals at intermediate chemical shifts. For example, the carbons adjacent to the nitrogen (C2 and C6) are observed around 44.80 ppm, while the carbons at C3 and C5 appear near 32.71 ppm. nih.gov The carbon bearing the amino group (C4) is found at approximately 48.68 ppm. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | 18.58 |

| Piperidine-C3, C5 | 32.71 |

| Piperidine-C2, C6 | 44.80 |

| Piperidine-C4 | 48.68 |

| Isopropyl-CH | 54.63 |

Note: The data presented is for the derivative N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and is for illustrative purposes. Actual chemical shifts for this compound may differ.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the this compound molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbons. rsc.orgresearchgate.net This allows for the unambiguous assignment of the proton signals of the piperidine ring by tracing the spin-spin coupling networks. rsc.org For example, a cross-peak between the methine proton of the isopropyl group and the methyl protons would confirm their connectivity. Similarly, correlations between the protons at C2, C3, and C4 of the piperidine ring would definitively map out the structure. researchgate.net

NMR spectroscopy is a powerful tool for studying the conformational dynamics of the piperidine ring in this compound. The piperidine ring can exist in different conformations, most notably the chair and boat forms. researchgate.net In many piperidine derivatives, the chair conformation is the most stable, with bulky substituents like the isopropyl group preferentially occupying the equatorial position to minimize steric hindrance. vulcanchem.com Dynamic NMR studies, which involve recording spectra at different temperatures, can provide information about the energy barriers between different conformations. researchgate.netunibas.it The coupling constants between adjacent protons on the piperidine ring, which can be accurately measured from the ¹H NMR spectrum, are particularly sensitive to the dihedral angles and thus provide crucial information about the ring's preferred conformation. auremn.org.br

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. plos.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecular ions [M+H]⁺. nih.gov For this compound (molecular formula C₈H₁₈N₂), the expected molecular weight is 142.24 g/mol . synblock.com Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak would be expected at an m/z (mass-to-charge ratio) of 143.25, corresponding to the [M+H]⁺ ion. nih.govvulcanchem.com This technique provides a rapid and accurate determination of the molecular weight. researchgate.net The fragmentation pattern observed in the mass spectrum can further confirm the structure, as characteristic fragments resulting from the loss of the isopropyl group or parts of the piperidine ring would be present. libretexts.orgscienceready.com.au

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision is critical for distinguishing between compounds that have the same nominal mass but different molecular formulas. libretexts.org

The molecular formula of this compound is C₈H₁₈N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 u), hydrogen (¹H = 1.007825 u), and nitrogen (¹⁴N = 14.003074 u), the theoretical monoisotopic mass can be calculated with high precision. msu.edualgimed.com This calculated exact mass serves as a benchmark for experimental determination via HRMS, confirming the compound's identity. Any deviation between the measured and theoretical exact mass can indicate the presence of impurities or a misidentification of the compound.

Table 1: Theoretical Mass Calculation for this compound (C₈H₁₈N₂)

| Element | Number of Atoms | Isotopic Mass (u) | Total Mass (u) |

| Carbon (C) | 8 | 12.0000 | 96.0000 |

| Hydrogen (H) | 18 | 1.007825 | 18.14085 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Total Exact Mass | 142.1470 |

Note: The calculated exact mass provides a precise value that can be experimentally verified using HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, which is a primary aliphatic amine, the following characteristic peaks are expected:

N-H Stretch: Primary amines (RNH₂) typically exhibit two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bend (Scissoring): A characteristic bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

N-H Wag: A broad band resulting from the out-of-plane bending (wagging) of the N-H bond is expected between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl and piperidine ring hydrogens are expected in the 3000-2850 cm⁻¹ region.

The absence of bands in the characteristic regions for other functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹) further confirms the compound's structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 |

| Primary/Secondary Amine (N-H) | Wag | 910-665 |

| Aliphatic Amine (C-N) | Stretch | 1250-1020 |

| Alkane (C-H) | Stretch | 3000-2850 |

X-ray Crystallography for Stereochemical Resolution

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, which contains a stereocenter at the C4 position of the piperidine ring, X-ray crystallography can unambiguously determine the relative and absolute configuration if a suitable single crystal can be obtained. researchgate.net

The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data can reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the isopropyl and amine substituents. researchgate.netniscpr.res.in In complex derivatives of piperidine, X-ray crystallography has been instrumental in confirming conformational preferences predicted by other methods like NMR spectroscopy. niscpr.res.in While obtaining a suitable crystal of this compound itself might be challenging, derivatization to form a crystalline salt or co-crystal can be a viable strategy. caltech.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. birchbiotech.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. ccsknowledge.com Separation is achieved based on the differential partitioning of the components between the gas and stationary phases. birchbiotech.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. birchbiotech.com A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. By comparing the retention time of the main peak to that of a known standard, the compound can be identified. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. birchbiotech.com GC is widely used in industrial settings for quality control of amines and other chemical intermediates. baua.debre.com

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the purity assessment and separation of this compound. wikipedia.org HPLC separates components of a mixture dissolved in a liquid mobile phase by passing them through a column with a solid stationary phase. wikipedia.org Separation is based on the differential interactions of the analytes with the stationary phase.

For a polar compound like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase and a polar mobile phase. While less ideal for highly polar compounds, modifications to the mobile phase (e.g., using ion-pairing agents) can achieve good separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase containing a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent. wikipedia.org HILIC is particularly well-suited for retaining and separating very polar compounds like amines that show poor retention in reversed-phase chromatography. wikipedia.org

Normal-Phase (NP-HPLC): This mode utilizes a polar stationary phase and a non-polar mobile phase and is effective for analytes soluble in non-polar solvents. wikipedia.org

The purity of this compound can be determined from the resulting chromatogram, where the area of the main peak relative to the total area of all peaks indicates the sample's purity. nih.gov HPLC methods are also scalable for preparative separation to purify the compound. unisa.itsielc.com

Pharmacological and Biological Investigations of 1 Isopropylpiperidin 4 Amine Scaffolds

Applications in Pharmaceutical Development

The 1-isopropylpiperidin-4-amine moiety is a privileged scaffold in drug discovery, frequently utilized in the design of molecules targeting various physiological processes. smolecule.com Its incorporation into larger molecules can significantly influence their pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profiles. chemimpex.com

Lead Compound Identification for Therapeutic Agents

The this compound structure serves as a crucial starting point for the identification of lead compounds in drug discovery programs. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The versatility of the this compound core allows medicinal chemists to systematically modify its structure to optimize its interaction with biological targets. chemimpex.com

For instance, derivatives of this compound have been investigated as inhibitors of influenza A viral entry. nih.gov In one study, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide was identified as a promising hit compound with an EC₅₀ value of 3.04 μM against an H5N1 pseudovirus. nih.gov Further optimization of this lead compound, by modifying the substituents on the benzamide (B126) and piperidine (B6355638) rings, led to the discovery of more potent inhibitors. nih.gov

The following table showcases examples of how the this compound scaffold has been utilized as a starting point for developing potent inhibitors.

| Compound | Target | Activity |

| 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide | Influenza A (H5N1 pseudovirus) | EC₅₀ = 3.04 μM nih.gov |

| Derivative 16 | Influenza A (H1N1) | EC₅₀ = 72 nM nih.gov |

Development of Medications Targeting Neurological Disorders

The piperidine ring is a common feature in many centrally acting drugs, and the this compound scaffold is no exception. smolecule.com Its derivatives have been explored for their potential in treating a variety of neurological disorders. chemimpex.com The ability of these compounds to cross the blood-brain barrier is a key factor in their potential utility for central nervous system (CNS) applications.

Compounds containing the piperidine moiety have a long history in the development of analgesics. researchgate.net Research into derivatives of this compound suggests their potential for pain management. smolecule.com While direct studies on the analgesic properties of this compound itself are limited, the structural similarity of its derivatives to known analgesics provides a rationale for further investigation in this area. smolecule.com

The structural features of this compound derivatives bear resemblance to known antidepressant medications. smolecule.com This has prompted investigations into their potential antidepressant effects. smolecule.com The modulation of neurotransmitter systems, a key mechanism of action for many antidepressants, is a plausible therapeutic avenue for compounds derived from this scaffold. ircmj.com

The interaction of this compound derivatives with neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506), is a significant area of research. These systems are crucial for regulating mood, cognition, and motor control, and their dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govmedicalnewstoday.comnih.gov

The serotonergic and dopaminergic systems have complex and often reciprocal interactions. nih.govnih.gov Serotonin can modulate dopamine release, with different serotonin receptor subtypes mediating either facilitatory or inhibitory effects. nih.gov For example, 5-HT2A receptor agonists can influence dopaminergic activity, a mechanism relevant to the action of some antipsychotic drugs. nih.gov Conversely, a subset of serotonin neurons expresses dopamine receptors, allowing for dopamine to influence serotonergic signaling. harvard.edu

Derivatives of this compound are being studied for their ability to modulate these neurotransmitter systems. smolecule.com For example, research on structurally similar compounds suggests they may act as antagonists at certain neurotransmitter receptors, influencing signal transduction pathways. This modulatory activity could be beneficial in treating conditions like anxiety and schizophrenia.

Enzyme Inhibition Studies

The this compound scaffold has been extensively used in the design of enzyme inhibitors. Enzyme inhibition is a key strategy in the development of drugs for a wide range of diseases, including cancer and infectious diseases. nih.gov

Derivatives of this compound have shown significant inhibitory activity against several enzymes. A notable example is their role as inhibitors of histone methyltransferases, such as G9a and GLP. nih.govoncotarget.com These enzymes are involved in epigenetic regulation and are considered promising targets for cancer therapy. nih.gov

In one study, a compound incorporating the this compound moiety displayed high potency against G9a, with an IC₅₀ value of less than 0.025 μM. Further research has explored the development of dual inhibitors that target both histone deacetylases (HDACs) and G9a, utilizing the this compound scaffold to interact with the G9a enzyme. nih.govoncotarget.com

The following table summarizes the inhibitory activity of some this compound derivatives against specific enzymes.

| Derivative | Enzyme Target | Inhibitory Activity |

| Quinazoline-based inhibitor | G9a | IC₅₀ < 0.025 μM |

| Compound 12a | G9a | 97% inhibition at 10 μM nih.gov |

| Compound 12a | GLP | 95% inhibition at 10 μM nih.gov |

These studies highlight the importance of the this compound scaffold as a versatile platform for designing potent and selective enzyme inhibitors with therapeutic potential. nih.govoncotarget.com

Receptor Binding Assays and Ligand Interactions

The structural characteristics of the this compound group also make it a valuable component for designing ligands that interact with cell surface receptors.

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. mdpi.com The protonated piperidine nitrogen of the this compound scaffold can participate in key binding interactions within GPCRs.

The G9a/GLP inhibitor UNC0638 was screened against a broad panel of non-epigenetic targets, including numerous GPCRs, to assess its selectivity. sigmaaldrich.com While generally clean, the compound did show some interaction with a few GPCRs at a 1 µM concentration. Specifically, it inhibited the muscarinic M₂, adrenergic α₁ₐ, and adrenergic α₁ₑ receptors. sigmaaldrich.com Follow-up radioligand binding assays were performed to determine the binding affinity (Ki) for these off-target receptors, confirming that UNC0638 is significantly more selective for G9a. sigmaaldrich.com

Table 3: GPCR Binding Profile of UNC0638

| Receptor | Type | Binding Affinity (Kᵢ) |

| Adrenergic α₁ₐ | GPCR | 1,800 nM |

| Adrenergic α₁ₑ | GPCR | 3,100 nM |

| Muscarinic M₂ | GPCR | 3,000 nM |

| Muscarinic M₃ | GPCR | 4,200 nM |

This table shows the binding affinity of UNC0638 for several G protein-coupled receptors, demonstrating its selectivity for its primary targets (G9a/GLP). Data sourced from sigmaaldrich.com.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of inhibitors built upon the this compound scaffold. For dual HDAC/G9a inhibitors, molecular docking studies showed that the piperidine ring of the scaffold forms hydrogen bonding interactions with key residues (Arg1137, Glu1138) in the G9a active site. nih.gov

In the development of G9a/GLP inhibitors, SAR studies explored modifications at various positions of the core quinazoline (B50416) scaffold. frontiersin.org For instance, replacing the 2-morpholine moiety with other cyclic amines, such as a five-membered pyrrolidinyl group, led to a significant decrease in G9a inhibition. frontiersin.org Conversely, expanding the ring to a seven-membered azepanyl group increased potency for both G9a and GLP. frontiersin.org When designing compounds based on a 1,4-benzodiazepine (B1214927) scaffold, reacting the core with this compound was a key step that yielded a derivative with G9a inhibitory activity comparable to its quinazoline analogue. axonmedchem.com These studies highlight how the interplay between the this compound group and the larger molecular structure dictates biological activity.

Hydrogen Bonding Interactions with Catalytic Domains

Hydrogen bond catalysis is a fundamental concept where the interaction via hydrogen bonds is used to control and accelerate chemical reactions. wikipedia.org This type of catalysis is crucial in many enzymatic reactions for orienting substrates and lowering reaction barriers. wikipedia.org In drug design, understanding how a molecule interacts with the catalytic domain of a target enzyme is critical for optimizing its efficacy. For derivatives of this compound, hydrogen bonding plays a significant role in their binding to enzyme active sites.

In studies of G9a inhibitors, a key enzyme in histone methylation, the binding characteristics of derivatives containing the this compound moiety have been analyzed. A binding model for one such derivative, compound 14, revealed that the piperidine ring engages in hydrogen bonding interactions with key residues within the catalytic domain, including Arg1137 and Glu1138. nih.gov Further interactions were observed between the aliphatic chain of the derivative and the side chains of residues Asp1131, Asp1135, Asp1140, and Arg1214. nih.gov

Conversely, the specific positioning of the amine group is crucial. For a related derivative, the switch of a secondary amine from one position to another resulted in the loss of a key hydrogen-bonding interaction with Asp1083, which was suggested as the reason for its reduced potency as a G9a inhibitor. nih.gov This highlights the sensitivity of binding affinity to the precise geometry of hydrogen bond donors and acceptors within the catalytic domain.

In Vitro and In Vivo Biological Activity Assessment

Derivatives built upon the this compound scaffold have been subjected to extensive in vitro and in vivo testing to determine their potential as therapeutic agents across several domains.

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Derivatives of piperidine have been investigated for their potential to modulate inflammatory pathways. researchgate.netresearchgate.net

Studies on dihydropyridine (B1217469) (DHP) derivatives have demonstrated significant anti-inflammatory effects, providing a model for the potential of related heterocyclic compounds. nih.gov One DHP compound, in particular, was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in vitro. nih.gov This compound also reduced NO levels, myeloperoxidase activity, and leukocyte migration in in vivo models of acute lung injury. nih.gov Furthermore, it promoted an anti-inflammatory response by increasing the secretion of the anti-inflammatory mediator IL-10. nih.gov

Conversely, not all derivatives exhibit anti-inflammatory effects. An indole-2-carboxamide derivative incorporating the this compound moiety was found to trigger the production of pro-inflammatory cytokines, such as MCP-1/CCL2 and IL-6, in cardiac fibroblasts and endothelial cells. drugbank.com This underscores the principle that subtle structural modifications can dramatically alter the biological activity of a compound, shifting it from a potential anti-inflammatory agent to a pro-inflammatory one.

The rise of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic microorganisms. biomedpharmajournal.org Piperidine-based structures have emerged as a promising area of research for both antibacterial and antifungal agents. researchgate.netbiomedpharmajournal.org

Antifungal Activity

A significant body of research has focused on the antifungal properties of 4-aminopiperidine (B84694) derivatives. These compounds have been shown to target the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. mdpi.com A synthesized library of over 30 novel 4-aminopiperidines identified two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , as particularly promising candidates. mdpi.com These compounds displayed potent in vitro activity against clinically relevant species, including Candida spp. and Aspergillus spp., with their mechanism suggested to be the inhibition of sterol C14-reductase and sterol C8-isomerase. mdpi.com

Other studies have explored different classes of piperidine derivatives. Novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have shown excellent activity against soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn Phenyl(2H-tetrazol-5-yl)methanamine derivatives have also been evaluated, showing moderate activity against Candida albicans and Aspergillus niger. nih.gov

| Compound Class | Derivative Example | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 4-Aminopiperidines | 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity. | mdpi.com |

| 4-Aminopiperidines | N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity. | mdpi.com |

| 1,2,4-Oxadiazoles | Compound 6e | Phakopsora pachyrhizi, Puccinia sorghi | 95% inhibition at 3.13 mg/L (P. pachyrhizi); 92% inhibition at 0.10 mg/L (P. sorghi). | sioc-journal.cn |

| 1,2,4-Oxadiazoles | Compound 6o | Phakopsora pachyrhizi, Puccinia sorghi | 98% inhibition at 3.13 mg/L (P. pachyrhizi); 90% inhibition at 0.10 mg/L (P. sorghi). | sioc-journal.cn |

| Phenyl(2H-tetrazol-5-yl)methanamines | Compound 3 | C. albicans, A. niger | Moderate activity (MIC: 500 µg/ml for C. albicans, 750 µg/ml for A. niger). | nih.gov |

Antibacterial Activity

Derivatives of piperidin-4-one have been synthesized and screened for their antibacterial potential. biomedpharmajournal.org Studies have shown that these compounds can exhibit significant activity when compared to standard antibiotics like ampicillin. biomedpharmajournal.org The antibacterial efficacy often depends on the specific substitutions on the piperidine ring. For instance, in one study of piperidin-4-one oxime ethers, certain derivatives showed enhanced potency against E. coli, S. aureus, and P. aeruginosa. researchgate.net Amide derivatives containing cyclopropane (B1198618) have also been evaluated, with some compounds showing moderate inhibitory activity against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated potent antibacterial action against Mycobacterium smegmatis and S. aureus. nih.gov

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to cellular damage and various diseases. nih.govresearchgate.net The development of synthetic antioxidants is an active area of research. frontiersin.org The this compound scaffold has been incorporated into molecules designed to have radical scavenging properties.

A study focused on the synthesis of novel 5-hydroxypyridin-4-one derivatives, which are known to have iron-chelating and radical scavenging abilities. nih.govresearchgate.net In this research, a derivative named 5-(Hydroxy)-2-((1-isopropylpiperidin-4-ylamino)methyl)-1-methylpyridin-4(1H)-one (Vb) was synthesized. nih.gov When its antioxidant properties were evaluated experimentally using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method, compound Vb was among the most effective compounds tested. nih.govresearchgate.net This suggests that the combination of the hydroxypyridinone core with the this compound moiety can produce effective antioxidant agents. nih.govresearchgate.net

The piperidine scaffold is a common feature in many anticancer agents. researchgate.net Derivatives of this compound have been specifically investigated for their potential to inhibit cancer cell growth through various mechanisms.

One approach has been the design of dual inhibitors targeting histone deacetylases (HDAC) and the G9a methyltransferase, both of which are implicated in cancer progression. nih.gov A series of compounds (13a-17a) incorporating the this compound structure were synthesized for this purpose. nih.gov Notably, compound 14 from this series demonstrated improved anti-proliferative capabilities across several cancer cell lines while showing lower toxicity in a non-cancerous cell line. nih.gov

Other studies have explored the cytotoxic effects of different derivative classes. A sulfonamide derivative of (1-isopropylpiperidin-4-yl)methyl was found to exhibit cytotoxic activity in an anticancer study. Additionally, certain 4-aryl-1,4-dihydropyridines have shown significant cytotoxicity against human cervical (HeLa) and breast (MCF-7) carcinoma cell lines, with some compounds demonstrating selectivity for cancer cells over normal fibroblasts. mdpi.com

| Compound Class | Derivative Example | Target/Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| HDAC/G9a Inhibitors | Compound 14 | Various cancer cell lines | Improved anti-proliferation vs. parent compounds. | nih.gov |

| 4-Aryl-1,4-dihydropyridines | Compound 18 | HeLa / MCF-7 | 3.6 µM / 5.2 µM | mdpi.com |

| 4-Aryl-1,4-dihydropyridines | Compound 19 | HeLa / MCF-7 | 2.3 µM / 5.7 µM | mdpi.com |

| 4-Aryl-1,4-dihydropyridines | Compound 20 | HeLa / MCF-7 | 4.1 µM / 11.9 µM | mdpi.com |

The piperidine heterocycle is a key component in a number of antiviral drugs. researchgate.netbiomedpharmajournal.org Consequently, derivatives of this compound have been explored for their ability to combat viral infections.

A study dedicated to discovering new antiviral agents among piperidine derivatives found that synthesized compounds were effective against the influenza A/H1N1 virus in an in vitro cell model, with performance comparable to commercial antiviral drugs. nih.gov Other research has shown that the closely related compound, 1-isopropylpiperidin-4-ol, can act as a CCR5 antagonist, a mechanism that inhibits the entry of HIV-1 into cells. smolecule.com

More recently, with the emergence of new viral threats, research has expanded. Inhibitors of the p97 enzyme that possess a this compound derivative have demonstrated antiviral activity against SARS-CoV-2. mdpi.com In a separate study, a water-soluble indol-3-carboxylic acid derivative containing a piperidinomethyl group showed a potent antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM and displaying a high selectivity index of 78.6. actanaturae.ru

Pharmacokinetic and Pharmacodynamic Considerations of Derivativessrce.hracs.org

The development of new chemical entities into therapeutic agents is contingent not only on their desired biological activity but also on their pharmacokinetic and pharmacodynamic profiles. srce.hr For derivatives built upon the this compound scaffold, these considerations are paramount. Pharmacokinetics, which involves the study of a compound's absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by factors such as metabolic stability. srce.hrnih.gov The susceptibility of a compound to biotransformation can dictate its half-life and bioavailability. srce.hr Simultaneously, pharmacodynamics, which relates to the drug's effect on the body, is governed by factors like receptor selectivity and the ability to reach the target site, such as crossing the blood-brain barrier for centrally acting agents. nih.gov Structural modifications to the core scaffold are often employed to optimize these properties, for instance, by altering ring sizes or making bioisosteric replacements to enhance metabolic stability or by adjusting lipophilicity to improve permeability. acs.orgnih.gov